molecular formula C13H11Cl2NS B14952174 4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine

4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine

Cat. No.: B14952174
M. Wt: 284.2 g/mol
InChI Key: SCGFVLAOFBKTEC-UHFFFAOYSA-N
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Description

2,5-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE is an organic compound that features a dichlorophenyl group and a pyridyl ethyl group connected via a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE typically involves the reaction of 2,5-dichlorophenyl thiol with 2-(4-pyridyl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols or sulfides.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,5-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfide linkage and aromatic groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl [2-(4-pyridyl)ethyl] sulfide
  • 2,5-Dichlorophenyl [2-(3-pyridyl)ethyl] sulfide
  • 2,5-Dichlorophenyl [2-(2-pyridyl)ethyl] sulfide

Uniqueness

2,5-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE is unique due to the specific positioning of the dichlorophenyl and pyridyl groups, which can influence its reactivity and binding properties. This unique structure can result in distinct chemical and biological activities compared to similar compounds.

Properties

Molecular Formula

C13H11Cl2NS

Molecular Weight

284.2 g/mol

IUPAC Name

4-[2-(2,5-dichlorophenyl)sulfanylethyl]pyridine

InChI

InChI=1S/C13H11Cl2NS/c14-11-1-2-12(15)13(9-11)17-8-5-10-3-6-16-7-4-10/h1-4,6-7,9H,5,8H2

InChI Key

SCGFVLAOFBKTEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)SCCC2=CC=NC=C2)Cl

Origin of Product

United States

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